Cas no 2126176-89-2 (2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride structure](https://ja.kuujia.com/scimg/cas/2126176-89-2x500.png)
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrazine hydrochloride
- 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
-
- MDL: MFCD28892688
- インチ: 1S/C9H13N3.ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;/h5,7,10H,1-4,6H2;1H
- InChIKey: DXRSRWCOJLWQCF-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NN2CCNCC2=C1.Cl
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-637406-2.5g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 2.5g |
$2141.0 | 2023-04-30 | |
Enamine | EN300-637406-0.25g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 0.25g |
$522.0 | 2023-04-30 | |
A2B Chem LLC | AX57359-500mg |
2-cyclopropyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 500mg |
$901.00 | 2024-04-20 | |
A2B Chem LLC | AX57359-1g |
2-cyclopropyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 1g |
$1145.00 | 2024-04-20 | |
A2B Chem LLC | AX57359-100mg |
2-cyclopropyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 100mg |
$420.00 | 2024-04-20 | |
1PlusChem | 1P01EJKF-1g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 1g |
$1365.00 | 2023-12-19 | |
1PlusChem | 1P01EJKF-2.5g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 2.5g |
$2709.00 | 2023-12-19 | |
1PlusChem | 1P01EJKF-500mg |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 500mg |
$1078.00 | 2023-12-19 | |
eNovation Chemicals LLC | D618371-10g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 10g |
$2860 | 2025-02-27 | |
Enamine | EN300-637406-0.5g |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride |
2126176-89-2 | 95% | 0.5g |
$822.0 | 2023-04-30 |
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochlorideに関する追加情報
Introduction to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS No. 2126176-89-2)
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2126176-89-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the pyrazolopyrazine class, a subset of nitrogen-containing heterocycles that are widely recognized for their biological activity and potential therapeutic applications.
The molecular structure of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride features a fused bicyclic system consisting of two pyrazole rings connected at the 1-position of one ring to the 5-position of the other. The presence of a cyclopropyl substituent at the 2-position introduces steric and electronic effects that can influence the compound's interactions with biological targets. This structural motif is particularly intriguing because it mimics the scaffold of several known bioactive molecules, suggesting potential for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Pyrazolopyrazines have emerged as a promising class of scaffolds due to their ability to modulate various biological pathways. Specifically, 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has been studied for its potential role in inhibiting enzymes and receptors involved in inflammatory and metabolic disorders. The compound's hydrochloride salt form enhances its solubility and bioavailability, making it a more viable candidate for further pharmacological investigation.
One of the most compelling aspects of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is its reported activity as an inhibitor of certain kinases and transcription factors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and diabetes. By targeting these kinases, 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride may help modulate cellular processes that contribute to these conditions. Preliminary studies have suggested that this compound exhibits inhibitory effects on several kinases without significant toxicity in vitro.
The cyclopropyl group in the molecule is particularly noteworthy as it can influence both the electronic properties and steric environment of the pyrazolopyrazine core. This substituent can enhance binding affinity by introducing specific interactions with the target protein or enzyme. Additionally, the fused ring system provides a rigid structure that can optimize positioning within active sites. These features make 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride an attractive candidate for structure-based drug design.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride to biological targets with high accuracy. These computational studies have helped identify key residues involved in binding and provided insights into how modifications to the molecule could improve its potency and selectivity. For instance, virtual screening techniques have been used to identify derivatives of this compound that may exhibit enhanced activity against specific kinases or reduce off-target effects.
In addition to its kinase-inhibiting properties, 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochlor ide (CAS No. 2126176-89-2) has shown promise in preclinical models as an anti-inflammatory agent. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. The ability of this compound to modulate inflammatory pathways without causing significant side effects makes it a valuable candidate for further development.
The synthesis of 2-cyclopropyl-4H,5H,6H,7H-pyra[1,
2126176-89-2 (2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride) 関連製品
- 1805395-46-3(4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine)
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)
- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)
- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 928-04-1(Potassium but-2-ynedioate)
- 1471260-48-6(1-(4-bromo-2-pyridyl)ethanol)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)
- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)
- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)



